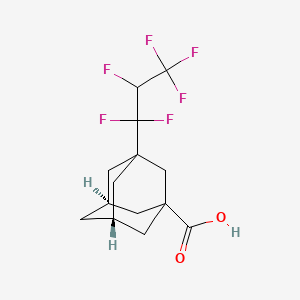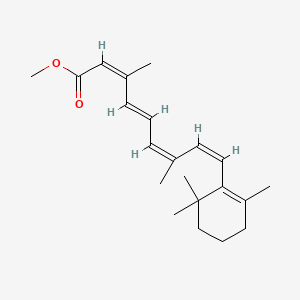
Methyl (2Z,4E, 6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-cis Retinoic Acid Methyl Ester is a derivative of retinoic acid, a compound related to Vitamin A. It is known for its applications in dermatology, particularly in the treatment of severe acne. The compound is characterized by its ability to influence cell growth and differentiation, making it a valuable tool in both medical and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Retinoic Acid Methyl Ester typically involves the isomerization of all-trans retinoic acid. This process can be catalyzed by thiol-containing compounds such as glutathione, mercaptoethanol, and L-cysteine methyl ester . The reaction conditions often include the use of nonpolar solvents like hexane and controlled temperatures to ensure the stability of the desired isomer .
Industrial Production Methods: Industrial production of 13-cis Retinoic Acid Methyl Ester involves a multi-step process starting from ionone derivatives. The process includes the preparation of vinyl-beta-ionol, followed by a series of reactions including Wittig condensation and isomerization . The final product is purified through techniques such as chromatography or fractional crystallization to achieve high purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions: 13-cis Retinoic Acid Methyl Ester undergoes various chemical reactions, including:
Isomerization: Conversion between different isomers of retinoic acid.
Oxidation: Formation of oxidized derivatives such as 4-oxo-13-cis-retinoic acid.
Reduction: Reduction reactions can modify the functional groups on the retinoic acid backbone.
Common Reagents and Conditions:
Isomerization: Thiol-containing compounds like glutathione and mercaptoethanol.
Oxidation: Catalyzed by liver enzymes such as CYP2C8, CYP2C9, CYP3A4, and CYP2B6.
Major Products:
- 4-oxo-13-cis-retinoic acid
- All-trans-retinoic acid (from isomerization reactions)
Wissenschaftliche Forschungsanwendungen
13-cis Retinoic Acid Methyl Ester has a wide range of applications in scientific research:
- Chemistry: Used as a model compound to study isomerization and oxidation reactions .
- Biology: Investigated for its role in cell differentiation and growth regulation .
- Medicine: Widely used in the treatment of severe acne and other dermatological conditions . It is also being explored for its potential in cancer therapy due to its ability to influence cell proliferation and apoptosis .
- Industry: Utilized in the formulation of pharmaceuticals and cosmetic products .
Wirkmechanismus
. These receptors regulate the expression of genes involved in cell growth, differentiation, and apoptosis. The compound reduces the activity of 5α-reductase, decreasing the conversion of testosterone to dihydrotestosterone (DHT) and inhibiting sebum secretion .
Vergleich Mit ähnlichen Verbindungen
- All-trans-retinoic acid
- 9-cis-retinoic acid
- 4-oxo-13-cis-retinoic acid
Comparison: 13-cis Retinoic Acid Methyl Ester is unique due to its specific isomeric form, which provides distinct biological activities compared to its all-trans and 9-cis counterparts . It is less toxic and has a more favorable safety profile, making it suitable for long-term use in dermatological treatments .
Eigenschaften
Molekularformel |
C21H30O2 |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
methyl (2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12-,16-9-,17-15- |
InChI-Schlüssel |
SREQLAJQLXPNMC-HPHYBHBGSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\C(=O)OC)/C)\C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)

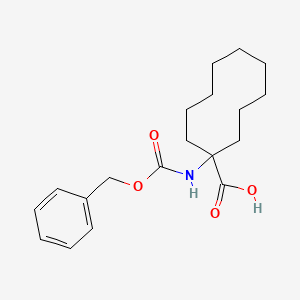
![N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine](/img/structure/B13823480.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 1,6,7,8-tetrahydro-1,6-dimethyl-4-oxo-](/img/structure/B13823487.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-hydroxy-1-benzothiophen-2-yl)ethanone](/img/structure/B13823500.png)
![1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid](/img/structure/B13823501.png)
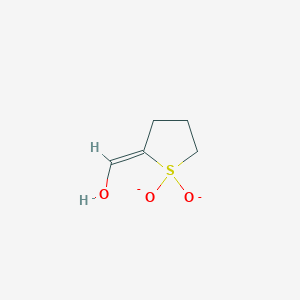
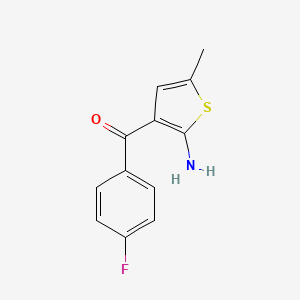
![N-(3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)-N-(3-pyridinylmethyl)amine](/img/structure/B13823521.png)
![(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one](/img/structure/B13823525.png)
![(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13823528.png)
![Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-](/img/structure/B13823532.png)
